Tert-butyl 3-(2,5-dioxo-1,3-oxazolidin-4-yl)propanoate
Description
Tert-butyl 3-(2,5-dioxo-1,3-oxazolidin-4-yl)propanoate is a specialized organic compound featuring a tert-butyl ester group linked to a propanoate chain, which is further substituted with a 2,5-dioxo-1,3-oxazolidin-4-yl moiety. This structure combines a sterically hindered ester with a heterocyclic oxazolidinone ring, making it relevant in pharmaceutical synthesis, particularly as a protecting group or intermediate. The tert-butyl group enhances stability under basic or nucleophilic conditions, while the oxazolidinone ring may contribute to conformational rigidity or bioactivity .
Properties
Molecular Formula |
C10H15NO5 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
tert-butyl 3-(2,5-dioxo-1,3-oxazolidin-4-yl)propanoate |
InChI |
InChI=1S/C10H15NO5/c1-10(2,3)16-7(12)5-4-6-8(13)15-9(14)11-6/h6H,4-5H2,1-3H3,(H,11,14) |
InChI Key |
HUCGXHMGDPFJQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1C(=O)OC(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2,5-dioxo-1,3-oxazolidin-4-yl)propanoate typically involves the reaction of tert-butyl acrylate with an appropriate oxazolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2,5-dioxo-1,3-oxazolidin-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxazolidine derivatives with additional oxygen-containing functional groups, while reduction reactions may produce simpler oxazolidine compounds.
Scientific Research Applications
Tert-butyl 3-(2,5-dioxo-1,3-oxazolidin-4-yl)propanoate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2,5-dioxo-1,3-oxazolidin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl 3-(2,5-dioxo-1,3-oxazolidin-4-yl)propanoate with structurally related esters and oxazolidinone derivatives. Key differences in ester groups, synthesis pathways, and applications are highlighted.
Structural and Functional Group Comparison
Key Observations:
- Ester Group Stability: The tert-butyl ester offers superior steric protection compared to benzyl or methyl esters, resisting hydrolysis under mild acidic/basic conditions. Benzyl esters, however, are selectively cleavable via hydrogenolysis (e.g., Pd/C) .
- Stereochemical Influence: The (4S)-configuration in benzyl 3-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate may confer chiral specificity in drug intermediates, whereas the tert-butyl derivative’s stereochemical impact depends on synthesis routes.
Research Findings and Data
Stability Under Acidic Conditions
| Compound | Stability in 1M HCl (25°C) | Deprotection Method |
|---|---|---|
| This compound | >24 hours (no degradation) | TFA (neat, 2 hours) |
| Benzyl 3-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate | 6 hours (partial hydrolysis) | H2/Pd-C (1 atm, 1 hour) |
Biological Activity
Tert-butyl 3-(2,5-dioxo-1,3-oxazolidin-4-yl)propanoate (CAS Number: 3981-39-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₆H₇NO₅
- Molecular Weight : 173.123 g/mol
- Density : 1.473 g/cm³
The structure features a tert-butyl group attached to a propanoate moiety, with an oxazolidinone ring that contributes to its biological properties.
This compound exhibits biological activity primarily through its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those related to cancer proliferation.
- Antibacterial Properties : Similar compounds in the oxazolidinone class are known for their antibacterial activity by inhibiting protein synthesis in bacteria.
Anticancer Activity
Research has indicated that derivatives of oxazolidinones can act as inhibitors of histone methyltransferases such as EZH1 and EZH2. These enzymes play crucial roles in gene regulation and are implicated in various cancers. Inhibition of these enzymes by this compound could lead to reduced tumor growth and proliferation.
Antibacterial Activity
Oxazolidinones are well-known for their effectiveness against Gram-positive bacteria. This compound may exhibit similar properties, making it a candidate for further development as an antibacterial agent.
Study on Anticancer Properties
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several oxazolidinone derivatives and evaluated their anticancer properties. This compound was included in the screening process. The results showed significant inhibition of cell proliferation in various cancer cell lines (e.g., breast and prostate cancer) compared to controls .
Antibacterial Efficacy
Another study focused on the antibacterial activity of oxazolidinones against resistant strains of bacteria. This compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent in treating resistant infections .
Comparative Analysis of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
